Thioether-cyclized helix B peptide, CHBP
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Overview
Description
Thioether-cyclized helix B peptide, CHBP, is a synthetic peptide known for its ability to enhance metabolic stability and provide renoprotective effects. This compound achieves these effects by promoting autophagy through the inhibition of mammalian target of rapamycin complex 1 (mTORC1) and activation of mammalian target of rapamycin complex 2 (mTORC2) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thioether-cyclized helix B peptide, CHBP, involves the cyclization of a linear peptide sequence via a thioether bond. The sequence is Ac-Gln-Glu-Gln-Leu-Glu-Arg-Ala-Leu-Asn-Ser-Ser-Cys-NH2, and the cyclization occurs through the N-terminal methionine and the thiol group of cysteine .
Industrial Production Methods: Industrial production of this compound, typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient assembly of the peptide chain on a solid support, followed by cyclization and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Thioether-cyclized helix B peptide, CHBP, primarily undergoes reactions related to its peptide nature. These include:
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide sequence
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt)
Major Products:
Oxidation: Formation of disulfide-bonded peptides.
Reduction: Regeneration of thiol-containing peptides.
Substitution: Modified peptides with altered amino acid sequences
Scientific Research Applications
Thioether-cyclized helix B peptide, CHBP, has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide cyclization and stability.
Biology: Investigated for its role in autophagy and cellular metabolism.
Medicine: Explored for its potential therapeutic effects in kidney ischemia-reperfusion injury and other renal conditions.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
Mechanism of Action
Thioether-cyclized helix B peptide, CHBP, exerts its effects by modulating the mTOR signaling pathway. It inhibits mTORC1 and activates mTORC2, leading to the induction of autophagy. This process enhances metabolic stability and provides renoprotective effects. The molecular targets include mTORC1 and mTORC2, which are key regulators of cell growth, proliferation, and survival .
Comparison with Similar Compounds
Thioether-cyclized helix B peptide, CHBP, is unique due to its thioether-cyclized structure, which enhances its metabolic stability and resistance to proteolysis. Similar compounds include:
Linear helix B peptides: These lack the cyclization and are more susceptible to degradation.
Disulfide-cyclized peptides: These have disulfide bonds instead of thioether bonds, which can be less stable under certain conditions
Properties
Molecular Formula |
C56H93N19O22S |
---|---|
Molecular Weight |
1416.5 g/mol |
IUPAC Name |
3-[(5S,8S,11S,14S,17S,20S,23S,26S,29S,32S,35S,38R)-29-(2-amino-2-oxoethyl)-5,11-bis(3-amino-3-oxopropyl)-38-carbamoyl-17-(2-carboxyethyl)-20-[3-(diaminomethylideneamino)propyl]-32,35-bis(hydroxymethyl)-23-methyl-14,26-bis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxo-1-thia-4,7,10,13,16,19,22,25,28,31,34,37-dodecazacyclononatriacont-8-yl]propanoic acid |
InChI |
InChI=1S/C56H93N19O22S/c1-24(2)17-32-52(94)72-34(19-40(59)80)53(95)73-35(20-76)54(96)74-36(21-77)55(97)75-37(44(60)86)22-98-23-41(81)65-28(8-12-38(57)78)47(89)68-30(10-14-42(82)83)49(91)67-29(9-13-39(58)79)50(92)71-33(18-25(3)4)51(93)69-31(11-15-43(84)85)48(90)66-27(7-6-16-63-56(61)62)46(88)64-26(5)45(87)70-32/h24-37,76-77H,6-23H2,1-5H3,(H2,57,78)(H2,58,79)(H2,59,80)(H2,60,86)(H,64,88)(H,65,81)(H,66,90)(H,67,91)(H,68,89)(H,69,93)(H,70,87)(H,71,92)(H,72,94)(H,73,95)(H,74,96)(H,75,97)(H,82,83)(H,84,85)(H4,61,62,63)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |
InChI Key |
KSNPRNVCPCWSPM-HIGYSMTCSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC(C)C)CCC(=O)N)CCC(=O)O)CCC(=O)N)C(=O)N)CO)CO)CC(=O)N)CC(C)C |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCC(=O)O)CC(C)C)CCC(=O)N)CCC(=O)O)CCC(=O)N)C(=O)N)CO)CO)CC(=O)N)CC(C)C |
Origin of Product |
United States |
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